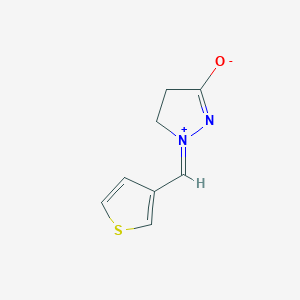
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
描述
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate, also known as TPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a heterocyclic compound that contains a pyrazolium ring and a thiophene ring, making it a unique and versatile molecule.
作用机制
The mechanism of action of (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate is not well understood, but it is believed to interact with cellular components such as proteins and nucleic acids. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to scavenge free radicals and protect cells from oxidative damage. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate can be easily synthesized using simple reaction conditions and is stable under normal laboratory conditions. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate is also a versatile molecule that can be modified to tune its properties for specific applications. However, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate, including its potential applications in catalysis, organic electronics, and medicinal chemistry. In catalysis, further studies are needed to optimize the use of (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate as a ligand for various metal catalysts. In organic electronics, further studies are needed to develop new conductive polymers based on (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate and to optimize their properties for specific applications. In medicinal chemistry, further studies are needed to understand the mechanism of action of (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate and to develop new derivatives with improved efficacy and reduced toxicity. Overall, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate is a promising molecule that has the potential to make significant contributions to various fields of science and technology.
科学研究应用
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been studied extensively for its potential applications in various fields such as catalysis, organic electronics, and medicinal chemistry. In catalysis, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been used as a ligand for various metal catalysts, and it has shown promising results in the synthesis of various organic compounds. In organic electronics, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been used as a building block for the synthesis of conductive polymers, which have potential applications in flexible electronics and energy storage devices. In medicinal chemistry, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been studied for its potential as an anticancer agent, and it has shown promising results in vitro.
属性
IUPAC Name |
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-8-1-3-10(9-8)5-7-2-4-12-6-7/h2,4-6H,1,3H2/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDALMIHFBVWSQG-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CSC=C2)N=C1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CSC=C2)/N=C1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



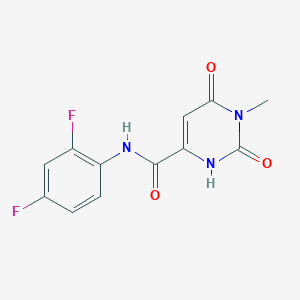

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)
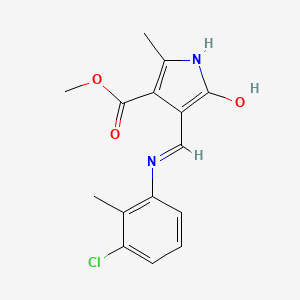
![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)

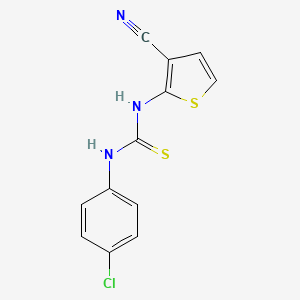
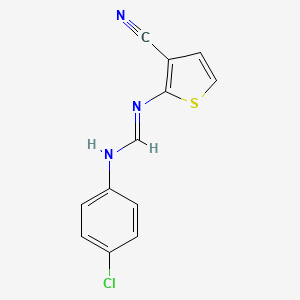
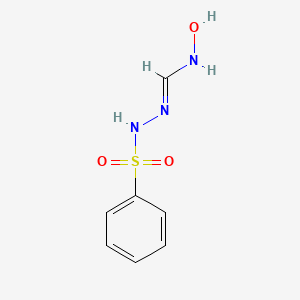
![Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3128123.png)
![Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B3128129.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)